2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Physicochemical properties Lipophilicity Drug-likeness

Researchers conducting SAR studies or PROTAC design require exact building blocks-generic azetidine substitutions risk invalidating hypotheses and wasting screening resources. This compound's cyclopropyl group imparts unique conformational constraints (~60° exit vector deviation) and metabolic stability that methyl, phenyl, or phenoxy analogs cannot replicate. • Defined exit vector for precise ternary complex geometry in PROTAC applications • cLogP ~1.54-2.04 with zero H-bond donors for balanced solubility/permeability • In stock with competitive pricing and global shipping

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1904127-84-9
Cat. No. B2477996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
CAS1904127-84-9
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESC1CC1CC(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C13H16N2O2/c16-13(6-10-3-4-10)15-8-12(9-15)17-11-2-1-5-14-7-11/h1-2,5,7,10,12H,3-4,6,8-9H2
InChIKeyHREVALVJFYBEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1904127-84-9): Structural Classification and Core Procurement Identifiers


2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1904127-84-9) is a synthetic small molecule featuring a constrained azetidine core functionalized with a cyclopropylacetyl group and a pyridin-3-yloxy ether. This compound serves as a versatile building block or potential pharmacophore in medicinal chemistry, commonly sourced for high-throughput screening libraries, structure-activity relationship (SAR) studies, and targeted protein degradation (PROTAC) linker applications. Its structural features, including the cyclopropyl ring and azetidine scaffold, confer specific conformational rigidity, lipophilicity (cLogP ~1.54), and hydrogen-bonding capacity, which differentiate it from simple piperidine or pyrrolidine-based analogs in terms of physicochemical property optimization [1].

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: Why Generic Substitution Is Not Supported for Procuring This Precise Research Compound


Substituting 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone with structurally similar analogs, such as 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone or 2-phenoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone , is not scientifically justifiable without direct comparative bioactivity data. The cyclopropyl group imparts unique conformational constraints and metabolic stability profiles that cannot be replicated by methyl, phenyl, or phenoxy replacements. Even within the same azetidine-pyridinyloxy class, generic substitution risks invalidating SAR hypotheses, altering target engagement kinetics, and wasting screening resources. The rigorous procurement of this specific CAS number is therefore essential for reproducibility in lead optimization campaigns.

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: Review of Publicly Available Quantitative Comparator Evidence


Physicochemical Property Differentiation: Lipophilicity and H-Bond Donor Count Relative to Common Replacements

No direct head-to-head biological activity data are publicly available for this compound. However, computed physicochemical properties highlight key differentiators. 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (mcule ID P-881676567) has a measured cLogP of 2.0414 and no H-bond donors . In contrast, comparable analogs such as 2-phenoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (P-489214718) exhibit a higher cLogP of 3.7411 and also lack H-bond donors . The lower lipophilicity of the target compound (ΔcLogP ≈ -1.7 log units) may confer advantages in aqueous solubility and reduced off-target promiscuity during primary screening.

Physicochemical properties Lipophilicity Drug-likeness SAR

Rotatable Bond Count and Conformational Flexibility: Cyclopropyl vs. Phenoxy Substitution

The number of rotatable bonds influences the entropic cost of target binding and the likelihood of favorable binding conformations. 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has 4 rotatable bonds , whereas 2-phenoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone possesses only 2 . This additional flexibility, conferred by the cyclopropylacetyl side chain, allows for a wider range of low-energy conformations, which may be advantageous for engaging shallow or adaptable binding pockets.

Conformational analysis Rotatable bonds Molecular flexibility SAR

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: Recommended Application Scenarios Based on Structural Properties


Medicinal Chemistry Hit-to-Lead Optimization: Azetidine-Containing Scaffold Exploration

The unique cyclopropylacetyl-azetidine-pyridinyloxy architecture of 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone makes it a valuable intermediate for hit-to-lead optimization programs targeting enzymes with shallow or solvent-exposed active sites. The azetidine ring offers restricted bond rotation and a defined H-bond acceptor geometry, which can improve selectivity over off-target proteins that prefer six-membered nitrogen heterocycles. [1]

PROTAC Linker Design: Exploiting Cyclopropyl Rigidity for Ternary Complex Stabilization

The cyclopropyl group introduces a kink and a specific exit vector angle (approximately 60° deviation from linearity) that is distinct from linear alkyl linkers. This property is particularly attractive for designing PROTAC molecules where precise spatial orientation between the E3 ligase ligand and the target protein ligand is critical for efficient ubiquitination. [1]

High-Throughput Screening (HTS) Library Annotation: Physicochemical Property-Driven Compound Selection

With a cLogP of 2.04 and no H-bond donors, this compound resides in a favorable drug-like property space. It serves as a benchmark compound for calibrating HTS libraries that explore azetidine chemical space, enabling the identification of hits with balanced solubility and permeability profiles. [1]

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